The Discovery and Origin of Janthitrem Mycotoxins: A Technical Guide
The Discovery and Origin of Janthitrem Mycotoxins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janthitrem mycotoxins are a class of indole-diterpenoid secondary metabolites produced by various fungi. Initially identified from the saprophytic fungus Penicillium janthinellum, these compounds and their epoxy derivatives, later discovered in endophytic fungi of the genus Epichloë, have garnered significant interest due to their potent tremorgenic and anti-insecticidal activities. This technical guide provides a comprehensive overview of the discovery, origin, biosynthesis, and biological activities of janthitrem mycotoxins, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their proposed mechanisms of action.
Discovery and Fungal Origin
Janthitrem mycotoxins were first isolated from strains of Penicillium janthinellum found in pastures where livestock exhibited "ryegrass staggers," a neurological condition characterized by tremors and ataxia.[1][2] Initially, these compounds were suspected to be the causative agents of this syndrome.[1][2] Subsequent research, however, identified lolitrem B, produced by the endophytic fungus Epichloë festucae in perennial ryegrass (Lolium perenne), as the primary toxin responsible for ryegrass staggers.[3]
Further investigations into endophyte-infected ryegrass led to the discovery of a new class of janthitrem-related compounds, the epoxy-janthitrems.[3] These molecules are produced by specific taxa of asexual Epichloë endophytes, namely LpTG-3 (e.g., strains NEA12 and AR37) and LpTG-4.[3][4] Epoxy-janthitrems share a structural similarity with lolitrem B and are now considered the likely cause of the milder ryegrass staggers observed in livestock grazing on pastures infected with these specific endophyte strains.[3][5] The production of these compounds by the endophyte provides the host plant with protection against various insect pests.[3]
Chemical Structure
Janthitrems are complex indole-diterpenoids. The core structure consists of a cyclic diterpene skeleton linked to an indole moiety.[6] Variations in the janthitrem family arise from differences in stereochemistry, prenylation, hydroxylation, epoxidation, and oxidation patterns.[6] The epoxy-janthitrems, produced by Epichloë species, are characterized by an epoxide group, a feature that has been shown to be crucial for their biological activity.[7]
Biosynthesis of Epoxy-Janthitrems in Epichloë Endophytes
The biosynthetic pathway for epoxy-janthitrems in Epichloë endophytes has been a subject of significant research. It is understood to be a complex, interconnected network rather than a linear pathway.[5] The biosynthesis shares common precursors with lolitrem B, with paspaline being a key intermediate before the pathway branches towards either lolitrems or janthitrems.[5]
A dedicated gene cluster, termed the JTM locus, has been identified for epoxy-janthitrem biosynthesis.[4][8] This locus contains genes homologous to those in the lolitrem B (LTM) biosynthesis cluster, along with four unique genes: jtmD, jtmO, jtm01, and jtm02.[4][8] The gene jtmD is believed to encode an aromatic prenyltransferase, a key enzyme in the synthesis of indole diterpenes.[4][8] RNAi silencing of jtmD has been shown to inhibit the production of epoxy-janthitrems, confirming its role in the pathway.[4]
Below is a proposed workflow for the identification of genes involved in the epoxy-janthitrem biosynthetic pathway.
Quantitative Analysis of Epoxy-Janthitrem Production
The production of epoxy-janthitrems by Epichloë endophytes in perennial ryegrass is influenced by environmental factors, particularly temperature. The concentrations of these mycotoxins are also found to vary between different tissues of the host plant.
| Mycotoxin | Host Plant Tissue | Growth Temperature | Concentration (µg/g dry weight) | Reference |
| Epoxy-janthitrems | Perennial Ryegrass (leaves) | High (20°C) | 30.6 | [9][10] |
| Epoxy-janthitrems | Perennial Ryegrass (pseudostems) | High (20°C) | 83.9 | [9][10] |
| Epoxy-janthitrems | Perennial Ryegrass (leaves) | Low (7°C) | 0.67 | [9][10] |
| Epoxy-janthitrems | Perennial Ryegrass (pseudostems) | Low (7°C) | 7.4 | [9][10] |
Table 1: In planta concentrations of epoxy-janthitrems in perennial ryegrass infected with the AR37 endophyte under different temperature regimes.
In AR37 endophyte-infected perennial ryegrass, epoxy-janthitrem I is the major analogue, typically comprising around 35% of the total epoxy-janthitrems.[7] The relative abundance of other analogues has been reported as follows: epoxy-janthitrem III (26%), epoxy-janthitrem II (11%), epoxyjanthitriol (9%), and epoxy-janthitrem IV (9%).[7]
Experimental Protocols
Isolation and Purification of Janthitrems
From Penicillium janthinellum Cultures:
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Culturing: P. janthinellum is grown in a suitable liquid or solid medium.
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Extraction: The culture is extracted with an organic solvent such as chloroform or ethyl acetate.
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Chromatography: The crude extract is subjected to column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the separation of individual janthitrems.
From Endophyte-Infected Perennial Ryegrass (Epoxy-Janthitrems):
Due to their instability, the isolation of epoxy-janthitrems requires careful handling.[7]
-
Extraction: Ground, freeze-dried plant material (seeds or herbage) is extracted with a non-polar solvent like petroleum ether to remove lipids, followed by extraction with a more polar solvent such as acetonitrile.[11]
-
Purification: The acetonitrile extract is concentrated and subjected to multiple steps of preparative HPLC on a C18 column.[11] To minimize degradation, fractions are kept on ice and protected from light.[11] The addition of an antioxidant like 2-mercaptoethanol to the eluents can improve stability.[11]
Structure Elucidation
The chemical structures of janthitrem mycotoxins are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and exact mass of the molecule.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are employed for complete structure elucidation.[12] These include:
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR and DEPT-135: Identify the number and types of carbon atoms (CH, CH₂, CH₃, C).
-
COSY (Correlation Spectroscopy): Shows correlations between coupled protons.
-
TOCSY (Total Correlation Spectroscopy): Reveals entire spin systems of coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in the determination of relative stereochemistry.[12]
-
Biological Assays
Tremorgenicity Mouse Bioassay:
-
Animal Model: Male Swiss mice are typically used.
-
Administration: The purified janthitrem is dissolved in a suitable solvent (e.g., propylene glycol) and administered via intraperitoneal (i.p.) injection.[11]
-
Dosage: Doses are determined based on the potency of the compound. For example, epoxy-janthitrem I has been tested at doses of 8 mg/kg and 14 mg/kg.[11]
-
Observation: Mice are observed for the onset, intensity, and duration of tremors over several hours to days.[11] A scoring system is often used to quantify the tremor response.[11]
Anti-Insect Bioassay (Porina Larvae):
-
Diet Preparation: The purified janthitrem is incorporated into a semi-synthetic diet for the target insect, such as the porina larva (Wiseana cervinata).[13]
-
Concentrations: A range of concentrations is tested to determine dose-dependent effects. For example, epoxy-janthitrem I has been tested at 1, 2.5, and 5 µg/g wet weight of diet.[13]
-
Feeding Trial: Larvae are fed the treated diet over a period of several weeks.[13]
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Endpoints: The effects are assessed by measuring parameters such as food consumption, weight gain, and larval survival.[13]
Proposed Signaling Pathway for Tremorgenicity
The precise molecular mechanism of action for janthitrems is not fully elucidated, but their structural and functional similarities to lolitrem B provide strong clues. Lolitrem B is a potent inhibitor of the large-conductance Ca²⁺-activated K⁺ (BK) channels.[11][12][14] Inhibition of these channels in neurons leads to increased excitability and enhanced neurotransmitter release, which is thought to underlie the observed tremors.[15] It is highly probable that janthitrems, particularly the more potent epoxy-janthitrems, act via a similar mechanism.
The tremorgenic effects of other mycotoxins have also been linked to the modulation of inhibitory neurotransmitter systems, such as those involving GABA and glycine.[2] Therefore, it is plausible that janthitrems may also have effects on these systems, either directly or indirectly as a consequence of BK channel inhibition.
The following diagram illustrates a hypothetical signaling pathway for the tremorgenic action of janthitrem mycotoxins.
Conclusion
Janthitrem and epoxy-janthitrem mycotoxins represent a fascinating and biologically active class of fungal secondary metabolites. Their discovery has been intertwined with agricultural challenges, particularly ryegrass staggers in livestock. The elucidation of their biosynthetic pathway in Epichloë endophytes opens up possibilities for manipulating their production to enhance insect resistance in pasture grasses while potentially mitigating their toxic effects on grazing animals. The detailed experimental protocols provided in this guide offer a foundation for further research into the isolation, characterization, and biological evaluation of these complex molecules. A deeper understanding of their mechanism of action at the molecular level, particularly their interaction with ion channels, will be crucial for developing strategies to counteract their toxicity and for exploring their potential as lead compounds in drug discovery programs.
References
- 1. Fungal tremorgens: the mechanism of action of single nitrogen containing toxins--a hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tremorgenic Neuromycotoxicosis in Dogs - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Analysis of the Indole Diterpene Gene Cluster for Biosynthesis of the Epoxy-Janthitrems in Epichloë Endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the Indole Diterpene Gene Cluster for Biosynthesis of the Epoxy-Janthitrems in Epichloë Endophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation and Distribution of Epichloë-Derived Alkaloids in Perennial Ryegrass Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tremorgenic and neurotoxic paspaline-derived indole-diterpenes: biosynthetic diversity, threats and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 8. Role of ion channels and intraterminal calcium homeostasis in the action of deltamethrin at presynaptic nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. VetFolio [vetfolio.com]
- 10. mdpi.com [mdpi.com]
- 11. Structural determinants of lolitrems for inhibition of BK large conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of action of lolitrem B, a fungal endophyte derived toxin that inhibits BK large conductance Ca²+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The fungal neurotoxin lolitrem B inhibits the function of human large conductance calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lolitrem B and Indole Diterpene Alkaloids Produced by Endophytic Fungi of the Genus Epichloë and Their Toxic Effects in Livestock [mdpi.com]
